molecular formula C28H31N5O3S2 B12196693 N,N-Diethyl-3-{4-[4-oxo-2-piperidin-1-yl-4H-thiazol-(5Z)-ylidenemethyl]-1-phenyl-1H-pyrazol-3-yl}-benze nesulfonamide

N,N-Diethyl-3-{4-[4-oxo-2-piperidin-1-yl-4H-thiazol-(5Z)-ylidenemethyl]-1-phenyl-1H-pyrazol-3-yl}-benze nesulfonamide

Cat. No.: B12196693
M. Wt: 549.7 g/mol
InChI Key: BRAVZOQCEUWZGB-PLRJNAJWSA-N
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Description

N,N-Diethyl-3-{4-[4-oxo-2-piperidin-1-yl-4H-thiazol-(5Z)-ylidenemethyl]-1-phenyl-1H-pyrazol-3-yl}-benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrazole ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-{4-[4-oxo-2-piperidin-1-yl-4H-thiazol-(5Z)-ylidenemethyl]-1-phenyl-1H-pyrazol-3-yl}-benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and pyrazole intermediates, followed by their coupling with the benzenesulfonamide derivative.

    Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Pyrazole Synthesis: The pyrazole ring can be prepared through the reaction of hydrazines with 1,3-diketones under reflux conditions.

    Coupling Reaction: The final step involves the coupling of the synthesized thiazole and pyrazole intermediates with the benzenesulfonamide derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-{4-[4-oxo-2-piperidin-1-yl-4H-thiazol-(5Z)-ylidenemethyl]-1-phenyl-1H-pyrazol-3-yl}-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N,N-Diethyl-3-{4-[4-oxo-2-piperidin-1-yl-4H-thiazol-(5Z)-ylidenemethyl]-1-phenyl-1H-pyrazol-3-yl}-benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s functional groups may impart unique properties to materials, making it useful in the development of advanced materials such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-{4-[4-oxo-2-piperidin-1-yl-4H-thiazol-(5Z)-ylidenemethyl]-1-phenyl-1H-pyrazol-3-yl}-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-3-{4-[4-oxo-2-piperidin-1-yl-4H-thiazol-5-ylidenemethyl]-1-phenyl-1H-pyrazol-3-yl}-benzenesulfonamide
  • N,N-Diethyl-3-{4-[4-oxo-2-piperidin-1-yl-4H-thiazol-4-ylidenemethyl]-1-phenyl-1H-pyrazol-3-yl}-benzenesulfonamide

Uniqueness

The uniqueness of N,N-Diethyl-3-{4-[4-oxo-2-piperidin-1-yl-4H-thiazol-(5Z)-ylidenemethyl]-1-phenyl-1H-pyrazol-3-yl}-benzenesulfonamide lies in its specific combination of functional groups and the spatial arrangement of these groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C28H31N5O3S2

Molecular Weight

549.7 g/mol

IUPAC Name

N,N-diethyl-3-[4-[(Z)-(4-oxo-2-piperidin-1-yl-1,3-thiazol-5-ylidene)methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C28H31N5O3S2/c1-3-32(4-2)38(35,36)24-15-11-12-21(18-24)26-22(20-33(30-26)23-13-7-5-8-14-23)19-25-27(34)29-28(37-25)31-16-9-6-10-17-31/h5,7-8,11-15,18-20H,3-4,6,9-10,16-17H2,1-2H3/b25-19-

InChI Key

BRAVZOQCEUWZGB-PLRJNAJWSA-N

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5

Origin of Product

United States

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